sodium;(3S,4S,5S,6R)-6-[[(2S,3R,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate sodium;(3S,4S,5S,6R)-6-[[(2S,3R,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate 3'-Azido-3'-deoxythymidine β-D-glucuronide is a metabolite of the nucleoside reverse transcriptase inhibitor, zidovudine, formed by direct conjugation by UDP-glucuronosyltransferase 2B7.1 The azido group of both zidovudine and its glucuronide metabolite can be reduced to an amino group by cytochrome P450 (CYP)3A, CYP2A6, or CYP2B1, forming 3’-amino-3’-deoxythymidine (AMT) and AMT glucuronide, respectively. Several compounds, including rifampicin, valproic acid, fluconazole, and efavirenz are known to interfere with zidovudine glucuronidation in vitro in human liver microsomes. Formation of AMT, which is 5-7-fold more toxic than the parent drug, is thought to be enhanced through inhibition of zidovudine glucuronidation.
A metabolite of the potent and selective inhibitor of HIV-1 replication, AZT.

Brand Name: Vulcanchem
CAS No.: 133525-01-6
VCID: VC0015158
InChI: InChI=1S/C16H21N5O10.Na/c1-5-3-21(16(28)18-13(5)25)8-2-6(19-20-17)7(30-8)4-29-15-11(24)9(22)10(23)12(31-15)14(26)27;/h3,6-12,15,22-24H,2,4H2,1H3,(H,26,27)(H,18,25,28);/q;+1/p-1/t6-,7+,8+,9-,10-,11+,12-,15+;/m0./s1
SMILES: CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC3C(C(C(C(O3)C(=O)[O-])O)O)O)N=[N+]=[N-].[Na+]
Molecular Formula: C16H20N5NaO10
Molecular Weight: 465.35 g/mol

sodium;(3S,4S,5S,6R)-6-[[(2S,3R,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate

CAS No.: 133525-01-6

Cat. No.: VC0015158

Molecular Formula: C16H20N5NaO10

Molecular Weight: 465.35 g/mol

* For research use only. Not for human or veterinary use.

sodium;(3S,4S,5S,6R)-6-[[(2S,3R,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate - 133525-01-6

Specification

Description 3'-Azido-3'-deoxythymidine β-D-glucuronide is a metabolite of the nucleoside reverse transcriptase inhibitor, zidovudine, formed by direct conjugation by UDP-glucuronosyltransferase 2B7.1 The azido group of both zidovudine and its glucuronide metabolite can be reduced to an amino group by cytochrome P450 (CYP)3A, CYP2A6, or CYP2B1, forming 3’-amino-3’-deoxythymidine (AMT) and AMT glucuronide, respectively. Several compounds, including rifampicin, valproic acid, fluconazole, and efavirenz are known to interfere with zidovudine glucuronidation in vitro in human liver microsomes. Formation of AMT, which is 5-7-fold more toxic than the parent drug, is thought to be enhanced through inhibition of zidovudine glucuronidation.
A metabolite of the potent and selective inhibitor of HIV-1 replication, AZT.

CAS No. 133525-01-6
Molecular Formula C16H20N5NaO10
Molecular Weight 465.35 g/mol
IUPAC Name sodium;(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate
Standard InChI InChI=1S/C16H21N5O10.Na/c1-5-3-21(16(28)18-13(5)25)8-2-6(19-20-17)7(30-8)4-29-15-11(24)9(22)10(23)12(31-15)14(26)27;/h3,6-12,15,22-24H,2,4H2,1H3,(H,26,27)(H,18,25,28);/q;+1/p-1/t6-,7+,8+,9-,10-,11+,12-,15+;/m0./s1
Standard InChI Key ANFPIJBVCFGZOF-UACHAAAFSA-M
Isomeric SMILES CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)N=[N+]=[N-].[Na+]
SMILES CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC3C(C(C(C(O3)C(=O)[O-])O)O)O)N=[N+]=[N-].[Na+]
Canonical SMILES CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC3C(C(C(C(O3)C(=O)[O-])O)O)O)N=[N+]=[N-].[Na+]
Appearance Assay:≥95%A crystalline solid

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